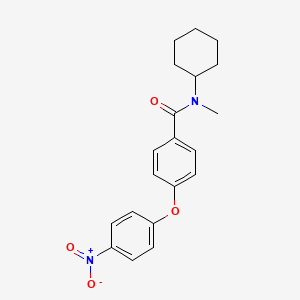![molecular formula C16H14FN3O B4395018 N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]formamide](/img/structure/B4395018.png)
N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]formamide
Vue d'ensemble
Description
N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]formamide is a complex organic compound that features a benzimidazole core substituted with a fluorobenzyl group and a formamide moiety
Méthodes De Préparation
The synthesis of N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]formamide typically involves the condensation of o-phenylenediamine with 2-fluorobenzaldehyde to form the benzimidazole core. This intermediate is then reacted with formamide under specific conditions to yield the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.
Analyse Des Réactions Chimiques
N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]formamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products: The major products of these reactions are various substituted benzimidazole derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]formamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: The compound is explored for its use in creating advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mécanisme D'action
The mechanism of action of N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]formamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the formamide moiety can form hydrogen bonds with target molecules. These interactions disrupt normal biological processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar compounds to N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]formamide include other benzimidazole derivatives such as:
Benzimidazole: The parent compound, which serves as a core structure for many derivatives.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, offering different chemical and biological properties.
Fluorobenzyl Derivatives: Compounds with fluorobenzyl groups attached to different cores, providing unique reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity compared to other benzimidazole derivatives.
Propriétés
IUPAC Name |
N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c17-13-6-2-1-5-12(13)10-20-15-8-4-3-7-14(15)19-16(20)9-18-11-21/h1-8,11H,9-10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDWKOYPONDWPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CNC=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


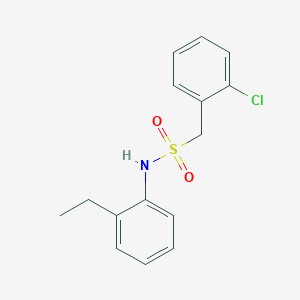
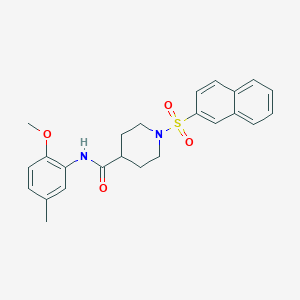
![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B4394968.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B4394971.png)
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B4394978.png)
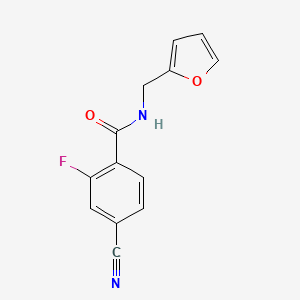
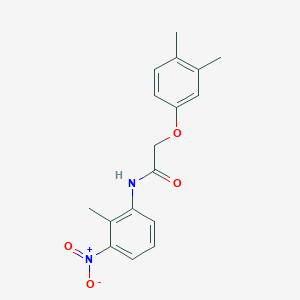
![2-(N-ETHYLBENZENESULFONAMIDO)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE](/img/structure/B4395006.png)
![N-{3-[(pyridin-3-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4395011.png)
![N'-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]oxamide](/img/structure/B4395021.png)
![4-ethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4395026.png)
![1-(methylsulfonyl)-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4395034.png)
![13-butyl-17-[2-(4-methoxyphenyl)ethyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B4395035.png)
